Biochemical Potency Profile: Intermediate Affinity for KDM4A/B Isoforms
In biochemical AlphaScreen assays against KDM4B, KDM4-IN-3 (Compound 15) demonstrates an IC50 of 83 nM, positioning it as a moderately potent inhibitor. This is significantly less potent than the high-affinity probe QC6352 (IC50 = 56 nM for KDM4B) but substantially more potent than the pan-inhibitor JIB-04 (IC50 = 435 nM for KDM4B) and the earlier-generation inhibitor NSC636819 (IC50 = 9.3 µM). This intermediate potency profile is valuable for dose-response studies requiring a broader dynamic range. [1] [2]
| Evidence Dimension | Inhibition of KDM4B enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 83 nM |
| Comparator Or Baseline | QC6352: IC50 = 56 nM; JIB-04: IC50 = 435 nM; NSC636819: IC50 = 9.3 µM |
| Quantified Difference | KDM4-IN-3 is ~1.5x less potent than QC6352, ~5.2x more potent than JIB-04, and ~112x more potent than NSC636819 against KDM4B. |
| Conditions | Biochemical AlphaScreen assay using human recombinant KDM4B (residues 1–500, GST-tagged) |
Why This Matters
This quantitative difference defines KDM4-IN-3's utility as a tool compound for experiments where maximal target engagement is not required, such as probing partial inhibition or assessing synergy with other agents, whereas QC6352 is preferred for complete target blockade.
- [1] Bavetsias, V. et al. J. Med. Chem. 2016, 59, 4, 1388–1409. Table 3. View Source
- [2] Chemical Probes Portal. QC6352: a potent and selective KDM4 family inhibitor. Probe Report. View Source
